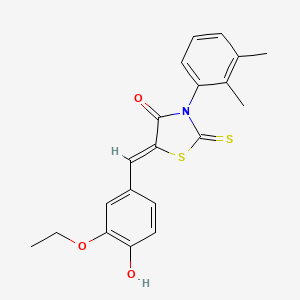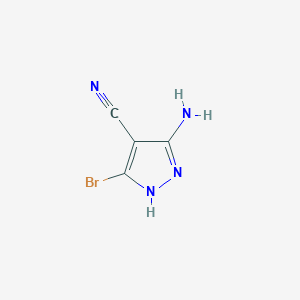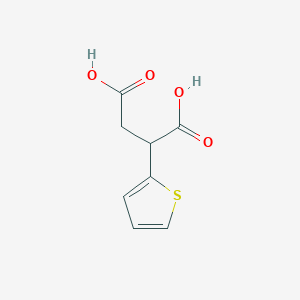
3-(4-methoxybenzyl)-7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxybenzyl)-7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H28N4O5 and its molecular weight is 500.555. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methoxybenzyl)-7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxybenzyl)-7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cardiotropic Activity
A group of compounds structurally related to the specified chemical, particularly 1-(methoxybenzyl)-4-[2-((methoxybenzyl)amino)ethyl]piperazin-2,3-diones, have been synthesized and studied for their cardiotropic actions. These compounds showed significant antiarrhythmic activity in a calcium chloride arrhythmia model, indicating potential applications in cardiovascular research and therapies (G. Mokrov et al., 2019).
Antimicrobial and Antihypertensive Effects
Compounds with a similar structure, particularly those containing piperazine moieties, have been evaluated for their antimicrobial activities. Some of these compounds demonstrated good to moderate activities against test microorganisms, indicating potential for antimicrobial drug development (H. Bektaş et al., 2007). Additionally, thienopyrimidine-2,4-diones with phenylpiperazinyl substitution have shown potent antihypertensive effects in spontaneously hypertensive rats, suggesting their use in managing high blood pressure (R. Russell et al., 1988).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of quinazoline derivatives containing piperazine moieties as antitumor agents have also been reported. These derivatives have shown potent antiproliferative activities against various cancer cell lines, highlighting their potential in cancer therapy (Wen Li et al., 2020).
Cytotoxic Activities
The marine actinobacterium Streptomyces sp. KMM 7210 has been found to produce new compounds structurally related to the specified chemical, such as 3-(4-hydroxybenzyl)piperazine-2,5-dione. These compounds have been evaluated for their cytotoxic activities, suggesting potential applications in the development of new cytotoxic agents (M. P. Sobolevskaya et al., 2007).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-methoxybenzyl)-7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione' involves the condensation of 4-methoxybenzaldehyde with 2-aminobenzoic acid to form 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione. This intermediate is then reacted with 4-(3-methoxyphenyl)piperazine-1-carbonyl chloride to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-aminobenzoic acid", "4-(3-methoxyphenyl)piperazine-1-carbonyl chloride" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 2-aminobenzoic acid in the presence of a base such as potassium carbonate to form 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione.", "Step 2: Reaction of 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione with 4-(3-methoxyphenyl)piperazine-1-carbonyl chloride in the presence of a base such as triethylamine to form the final product, 3-(4-methoxybenzyl)-7-(4-(3-methoxyphenyl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione." ] } | |
Numéro CAS |
892277-82-6 |
Formule moléculaire |
C28H28N4O5 |
Poids moléculaire |
500.555 |
Nom IUPAC |
3-[(4-methoxyphenyl)methyl]-7-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C28H28N4O5/c1-36-22-9-6-19(7-10-22)18-32-27(34)24-11-8-20(16-25(24)29-28(32)35)26(33)31-14-12-30(13-15-31)21-4-3-5-23(17-21)37-2/h3-11,16-17H,12-15,18H2,1-2H3,(H,29,35) |
Clé InChI |
PMOXFEOPHSNRCA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)OC)NC2=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2-bromophenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2822402.png)





![N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2822410.png)


![N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2822417.png)

